5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-20(2,3)19(24)23-10-9-13-5-7-15(12-16(13)23)22-28(25,26)18-11-14(21)6-8-17(18)27-4/h5-8,11-12,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECUOWQSLQQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The molecular formula of 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is . The compound features a chloro group, a methoxy group, and a sulfonamide functional group, which are significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.84 g/mol |
| Melting Point | 209-214 °C |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the sulfonamide linkage and the introduction of the chloro and methoxy groups through electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study published in Pharmaceutical Biology demonstrated that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial proliferation.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A recent study highlighted the role of sulfonamides in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. This activity suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of sulfonamide derivatives. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific mechanisms by which 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exerts its effects are still under investigation, but preliminary findings suggest it may interfere with cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed various sulfonamide derivatives against common pathogens. 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide showed moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Lines : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Structural and Functional Analogues
N-[(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-yl]-Benzenesulfonamides
- Key Features: These derivatives () incorporate a styrylquinoline moiety linked to the sulfonamide.
- Activity is enhanced by a nitro group on the benzenesulfonamide and a free hydroxyl group on the styryl moiety .
- Comparison: The target compound lacks the styrylquinoline system but shares the 5-chloro-2-methoxybenzenesulfonamide core.
N-(5-Chloro-6-(Quinolin-3-yloxy)Pyridin-3-yl)Benzenesulfonamides
- Key Features: These non-TZD ligands () feature a quinolin-3-yloxy substituent on a pyridine ring.
- Biological Activity : High PPARγ binding affinity, with Gold Scores (docking) of 78.09 (Compound 6) and 87.26 (Compound 7), comparable to the reference compound INT131 (90.65). Hydrogen bonding scores (6.11 and 7.42) suggest strong ligand-protein interactions .
- Comparison: The target compound’s pivaloylindolin group may occupy hydrophobic binding pockets in PPARγ, differing from the polar quinolin-3-yloxy group. This substitution could alter selectivity or potency.
5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide (8P9)
- Key Features : This derivative () includes a benzoxazole ring system.
- Molecular Formula : C₁₆H₁₅ClN₂O₅S (MW: 376.82).
- Such differences may influence solubility and target engagement.
5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide
- Key Features : A simpler analog () with a phenylethyl substituent.
- Molecular Formula: C₁₆H₁₈ClNO₃S (MW: 339.84).
- Comparison : The absence of heterocyclic or bulky groups in this compound likely results in lower binding affinity for complex targets like PPARγ but may improve aqueous solubility.
Comparative Data Table
Key Structural and Functional Insights
- Quinolin-3-yloxy Group: Facilitates hydrogen bonding and π-π interactions, critical for PPARγ affinity . Benzoxazole vs. Indoline: Benzoxazole’s rigidity may favor binding to planar active sites, whereas indoline’s flexibility could accommodate conformational changes in targets.
Synthetic Considerations : Sulfonamide formation via amine-sulfonyl chloride coupling is a common strategy across analogs .
Q & A
What are the standard synthetic routes for 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, and how are reaction conditions optimized to improve yield?
Basic
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. A common approach is coupling a sulfonyl chloride intermediate (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) with a pivaloyl-protected indoline amine derivative under basic conditions (e.g., triethylamine in dichloromethane). Key parameters for optimization include temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions like hydrolysis .
Advanced
Advanced strategies employ catalytic systems (e.g., palladium for cross-coupling) or microwave-assisted synthesis to accelerate reaction rates. For example, replacing traditional heating with microwave irradiation at 100–120°C can reduce reaction time from hours to minutes while maintaining yields >85%. Solvent screening using computational tools (e.g., COSMO-RS) helps identify optimal dielectric environments to stabilize intermediates .
How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like 5-chloro-2-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide?
Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Programs like SHELXL refine positional and thermal parameters to resolve bond-length discrepancies, particularly in the sulfonamide moiety (S–N bond ~1.63 Å) and pivaloyl group conformation .
Advanced
For challenging cases (e.g., twinned crystals or low-resolution data), dual-space algorithms in SHELXD or iterative hydrogen-bond network analysis in OLEX2 improve model accuracy. High-pressure crystallography (1–5 GPa) can also reveal conformational flexibility in the indoline ring under physiologically relevant conditions .
What methodologies are used to evaluate the biological activity of this compound, and how are false positives mitigated in high-throughput screens?
Basic
Standard assays include enzyme inhibition studies (e.g., fluorescence-based kinetic assays) and cell viability assays (MTT or ATP-luminescence). For example, IC₅₀ values against carbonic anhydrase isoforms are determined using 4-nitrophenyl acetate hydrolysis monitored at 400 nm .
Advanced
To reduce false positives, orthogonal assays (e.g., SPR for binding affinity and cellular thermal shift assays for target engagement) validate hits. Dose-response curves with Hill slopes >1.2 indicate cooperative binding, while counterscreens against aggregators (e.g., 0.01% Triton X-100) rule out nonspecific inhibition .
How should researchers design experiments to assess the environmental fate of this compound, given its structural complexity?
Advanced
A tiered approach is recommended:
Physicochemical profiling : Measure logP (octanol-water partition coefficient) via shake-flask method and aqueous solubility using HPLC-UV.
Degradation studies : Simulate photolysis (λ = 290–800 nm) and hydrolysis (pH 4–9) to identify breakdown products. LC-HRMS tracks sulfonamide bond cleavage and methoxy group oxidation.
Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to model bioaccumulation potential .
How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Advanced
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardization : Use identical buffer systems (e.g., 25 mM HEPES, pH 7.4) and enzyme concentrations.
- Data normalization : Report IC₅₀ values relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase).
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations or DMSO solvent effects >0.1%) .
What analytical techniques are critical for purity assessment, and how are trace impurities characterized?
Basic
HPLC-UV/Vis (≥95% purity) and LC-MS confirm molecular weight ([M+H]+ = calculated 463.2 g/mol). ¹H/¹³C NMR (DMSO-d₆) identifies residual solvents (e.g., dichloromethane δ = 5.32 ppm) .
Advanced
High-resolution mass spectrometry (HRMS, <5 ppm error) and 2D NMR (HSQC, HMBC) resolve isomeric impurities. For example, NOESY correlations distinguish axial vs. equatorial conformations in the pivaloyl group .
How can computational methods predict the metabolic pathways of this compound?
Advanced
Density functional theory (DFT) calculates activation energies for sulfonamide hydrolysis or CYP450-mediated oxidation. Software like Schrödinger’s ADMET Predictor simulates phase I/II metabolism, identifying likely metabolites (e.g., hydroxylation at the indoline C4 position). In vitro microsomal assays (human liver microsomes + NADPH) validate predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
